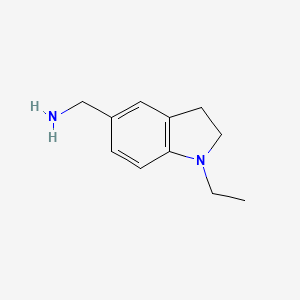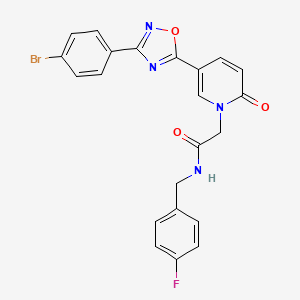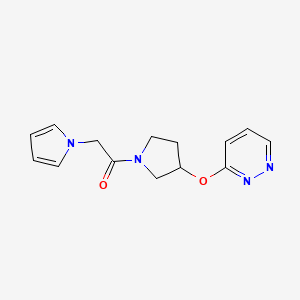
(1-Éthyl-2,3-dihydro-1H-indol-5-yl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine is an organic compound with the molecular formula C11H16N2 It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
Applications De Recherche Scientifique
(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . For instance, some indole derivatives have been reported to inhibit certain enzymes, leading to their antiviral or anti-inflammatory effects .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities . For example, they can affect the pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest that they can induce various molecular and cellular changes .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and presence of other substances can significantly affect the action and stability of a compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group . Another method involves the reaction of indole with ethylamine under specific conditions .
Industrial Production Methods
Industrial production of (1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound of (1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine, known for its wide range of biological activities.
Indoline: A reduced form of indole, used in various chemical syntheses.
Indole-3-acetic acid: A plant hormone with significant biological functions.
Uniqueness
(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(1-ethyl-2,3-dihydroindol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-4,7H,2,5-6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVAFKNXBLPWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)


![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)


![Benzyl[1-(pyridin-2-yl)ethyl]amine](/img/structure/B2432784.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)

![2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)


